5-CHLORO-1,3-BENZOXAZOLE-2,7-DIAMINE
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Overview
Description
5-Chloro-1,3-benzoxazole-2,7-diamine: is a heterocyclic compound with the molecular formula C7H6ClN3O and a molecular weight of 183.6 g/mol . This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,3-benzoxazole-2,7-diamine typically involves the condensation of 2-aminophenol with aldehydes or ketones under various reaction conditions . One common method includes the use of a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions . Another approach involves the use of TiO2-ZrO2 catalysts in acetonitrile at 60°C for 15-25 minutes, yielding 83-93% .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1,3-benzoxazole-2,7-diamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as or .
Reduction: Common reducing agents include and .
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Formation of .
Reduction: Formation of derivatives.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry: 5-Chloro-1,3-benzoxazole-2,7-diamine is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various heterocyclic compounds with potential biological activities .
Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and anticancer properties .
Medicine: Pharmaceutical research explores its use in developing new drugs for treating infections and cancer .
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Chloro-1,3-benzoxazole-2,7-diamine involves its interaction with various molecular targets and pathways. The compound’s planar benzene ring allows for π-π stacking and π-cation interactions with biological molecules . The 1-oxygen and 3-nitrogen atoms in the oxazole moiety act as hydrogen bond acceptors, facilitating non-covalent interactions with target proteins . These interactions can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells .
Comparison with Similar Compounds
- 5-Chloro-2-mercaptobenzoxazole
- 5-Chloro-1,3-benzothiazole-2,7-diamine
- 5-Chloro-1,3-benzoxazole-2,7-dione
Uniqueness: 5-Chloro-1,3-benzoxazole-2,7-diamine stands out due to its unique combination of chlorine substitution and diamino functional groups , which confer distinct chemical reactivity and biological activity . This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-chloro-1,3-benzoxazole-2,7-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,9H2,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMRHYIJSHPGSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1N)OC(=N2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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